L-Triguluronic Acid: A Technical Guide to its Core Properties
L-Triguluronic Acid: A Technical Guide to its Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of L-Triguluronic acid, a linear polysaccharide copolymer composed of three α-L-guluronic acid residues linked by 1→4 glycosidic bonds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics, experimental protocols, and biological activities of this oligosaccharide.
Physicochemical Properties
L-Triguluronic acid is a key component of alginates, which are naturally occurring anionic polysaccharides found in brown algae. Its properties are crucial for understanding the behavior of alginate-derived oligosaccharides in various applications, including as potential delivery vehicles for antifungal agents.[1][2][3] While specific experimental data for the trimer is limited, its properties can be inferred from its constituent monomer, L-guluronic acid, and related oligomers.
Table 1: Physicochemical Properties of L-Triguluronic Acid
| Property | Value | Source/Method |
| CAS Number | 66754-14-1 | [1][3] |
| Molecular Formula | C₁₈H₂₆O₁₉ | [3] |
| Molecular Weight | 546.39 g/mol | [3] |
| pKa (estimated) | ~3.65 | Based on the pKa of L-guluronic acid.[4] The pKa of uronic acids can be influenced by molecular size.[5][6] |
| Melting Point | Not available | Data for the specific trimer is not readily available in the literature. |
| Solubility | 250 mg/mL in H₂O (with ultrasonic assistance) | [2] |
| Storage | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture).[2] | Commercial supplier data.[2] |
Spectroscopic Data (Predicted)
Detailed spectroscopic data for L-Triguluronic acid is not extensively published. However, based on the known spectra of L-guluronic acid and related polysaccharides such as polyguluronic acid and hyaluronic acid, the following characteristic signals can be predicted.[7][8][9][10]
Table 2: Predicted Spectroscopic Features of L-Triguluronic Acid
| Technique | Predicted Chemical Shifts / Absorption Bands | Functional Group Assignment |
| ¹H-NMR | 3.0 - 5.0 ppm | Protons on the sugar ring backbone. |
| ~2.0 ppm | Acetyl protons (if acetylated, though not typical for the basic structure). | |
| ¹³C-NMR | 60 - 110 ppm | Carbons of the pyranose rings. |
| 170 - 180 ppm | Carboxyl carbons. | |
| FT-IR | ~3400 cm⁻¹ (broad) | O-H stretching vibrations of hydroxyl and carboxyl groups. |
| ~2900 cm⁻¹ | C-H stretching vibrations. | |
| ~1735 cm⁻¹ | C=O stretching of the carboxylic acid. | |
| ~1600 cm⁻¹ | Asymmetric stretching of the carboxylate anion. | |
| ~1410 cm⁻¹ | Symmetric stretching of the carboxylate anion. | |
| 1000 - 1200 cm⁻¹ | C-O stretching of alcohols and ethers (glycosidic bonds). |
Experimental Protocols
Preparation of L-Guluronic Acid Oligosaccharides by Acid Hydrolysis
This protocol is adapted from general methods for the depolymerization of alginates.
Objective: To produce a mixture of L-guluronic acid oligosaccharides, including the trimer, from polyguluronic acid.
Materials:
-
Polyguluronic acid (or alginate rich in G-blocks)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
Ethanol (B145695) or Isopropanol (B130326) for precipitation
-
Deionized water
Procedure:
-
Dissolution: Dissolve polyguluronic acid in deionized water to a concentration of 1-5% (w/v).
-
Acidification: Adjust the pH of the solution to 1-3 with a suitable acid (e.g., 1 M H₂SO₄).
-
Hydrolysis: Heat the solution at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 1-4 hours). The duration and temperature will influence the degree of polymerization of the resulting oligosaccharides. Shorter times and lower temperatures will yield larger fragments.
-
Neutralization: Cool the reaction mixture and neutralize it to pH 7.0 with NaOH.
-
Precipitation: Add 2-4 volumes of cold ethanol or isopropanol to precipitate the oligosaccharides.
-
Collection and Drying: Centrifuge the mixture to collect the precipitate. Wash the pellet with 70-80% ethanol and then dry it under vacuum.
Purification of L-Triguluronic Acid by Ion-Exchange Chromatography
This protocol describes the separation of uronic acid oligomers based on their charge.
Objective: To isolate L-Triguluronic acid from a mixture of oligosaccharides.
Materials:
-
Crude L-guluronic acid oligosaccharide mixture
-
Anion-exchange resin (e.g., DEAE-Sephadex or a similar weak anion exchanger)
-
Sodium chloride (NaCl) or ammonium (B1175870) bicarbonate for gradient elution
-
Deionized water
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with deionized water or a low-concentration buffer.
-
Sample Loading: Dissolve the crude oligosaccharide mixture in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound oligosaccharides with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). Oligosaccharides will elute based on their size and charge, with smaller and less charged molecules eluting first.
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired trimer using techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Desalting and Lyophilization: Pool the fractions containing L-Triguluronic acid, desalt them (e.g., by size-exclusion chromatography or dialysis), and lyophilize to obtain the purified product.
Biological Activity and Signaling Pathways
Guluronate oligosaccharides (GOS), including L-Triguluronic acid, have been shown to possess immunomodulatory activities, particularly on macrophages.
Macrophage Activation via Toll-Like Receptor 4 (TLR4)
GOS can activate macrophages through the TLR4 signaling pathway. This activation leads to the production of various inflammatory mediators.
Workflow for Investigating GOS-Induced Macrophage Activation
The following workflow outlines the experimental steps to study the signaling pathways activated by L-Triguluronic acid in macrophages.
References
- 1. L-Triguluronic acid|CAS 66754-14-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Triguluronic acid - 上海一研生物科技有限公司 [m.elisa-research.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
